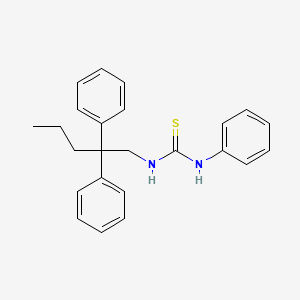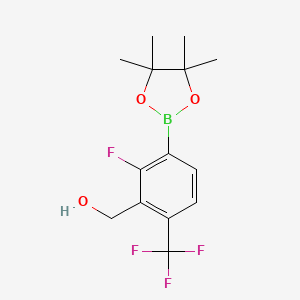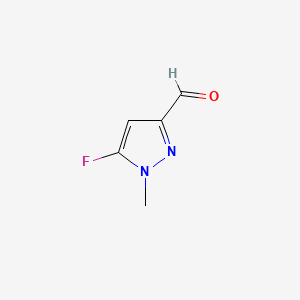
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C5H5FN2O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorine atom and a formyl group at specific positions on the pyrazole ring gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1-methylpyrazole and appropriate reagents for formylation.
Formylation Reaction: The formylation of 5-fluoro-1-methylpyrazole is achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 0-5°C to ensure the stability of intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and water.
Reduction: NaBH4, LiAlH4, ethanol, and THF.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products Formed
Oxidation: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-fluoro-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
5-methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom, affecting its chemical behavior.
Uniqueness
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5FN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3 |
InChI Key |
LOOMIRHOCGXFNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
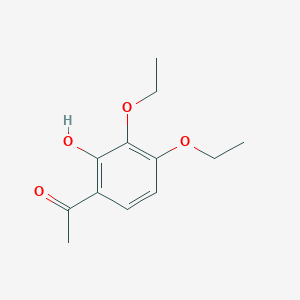
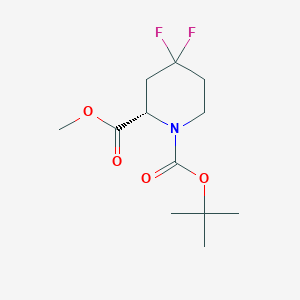

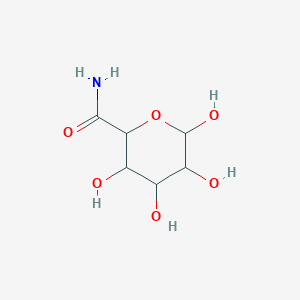
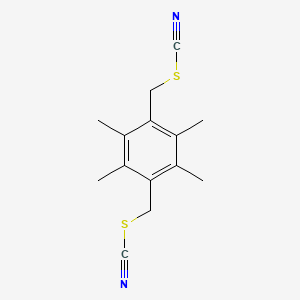
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)


![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
